

Synthesis of (S)-5-amino-1-methylpiperidin-2-one hydrochloride

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Compound of Interest

Compound Name: 5-Amino-1-methylpiperidin-2-one hydrochloride

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Application Notes and Protocols for the Synthesis of (S)-5-amino-1-methylpiperidin-2-one hydrochloride

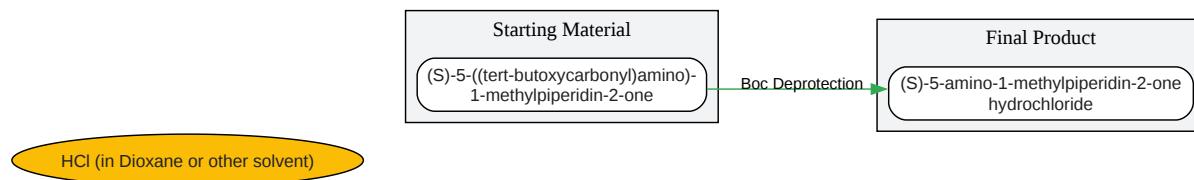
For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-amino-1-methylpiperidin-2-one hydrochloride is a chiral cyclic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained conformation and the presence of a primary amine and a lactam functionality make it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (S)-5-amino-1-methylpiperidin-2-one hydrochloride from its tert-butoxycarbonyl (Boc)-protected precursor.

Synthetic Pathway

The synthesis of (S)-5-amino-1-methylpiperidin-2-one hydrochloride is typically achieved through the deprotection of the corresponding Boc-protected amine under acidic conditions. The use of hydrochloric acid not only removes the Boc group but also conveniently forms the hydrochloride salt of the desired product, which is often a stable, crystalline solid that is easier to handle and purify.

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Caption: Synthetic route for **(S)-5-amino-1-methylpiperidin-2-one hydrochloride**.

Data Presentation

Table 1: Reactant and Product Information

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
(S)-5-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-one	C ₁₁ H ₂₀ N ₂ O ₃	228.29	Not available
(S)-5-amino-1-methylpiperidin-2-one hydrochloride	C ₆ H ₁₃ ClN ₂ O	164.63	2514756-26-2

Table 2: Typical Reaction Parameters

Parameter	Value
Reaction Type	Boc Deprotection / Salt Formation
Acid	Hydrochloric Acid (HCl)
Solvent	Dioxane, Ethyl Acetate, Methanol, or Acetone
Temperature	Room Temperature (20-25 °C)
Reaction Time	30 minutes - 4 hours (substrate dependent) [1] [2] [3]
Work-up	Filtration or evaporation followed by trituration
Expected Yield	High to quantitative [3] [4]
Product Form	Crystalline solid (hydrochloride salt) [3]

Experimental Protocols

This protocol describes a general procedure for the deprotection of (S)-5-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-one to yield **(S)-5-amino-1-methylpiperidin-2-one hydrochloride**. The choice of solvent can be adapted based on the solubility of the starting material and the desired work-up procedure.

Materials:

- (S)-5-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-one
- 4M HCl in 1,4-dioxane (or a solution of HCl in another suitable solvent like ethyl acetate or methanol)[\[1\]](#)[\[5\]](#)
- Anhydrous diethyl ether
- Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
- Filtration apparatus

Procedure:

- Reaction Setup:
 - To a round-bottom flask equipped with a magnetic stir bar, add (S)-5-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-one.
 - If the starting material is not readily soluble in the HCl solution, a minimal amount of a co-solvent such as methanol or dichloromethane (DCM) can be added to dissolve it.[3]
- Deprotection Reaction:
 - Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl relative to the substrate) to the flask containing the starting material.[3]
 - Stir the reaction mixture at room temperature.
- Monitoring the Reaction:
 - The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
 - The reaction is typically complete within 30 minutes to 2 hours, as indicated by the disappearance of the starting material.[3]
- Product Isolation:
 - Upon completion of the reaction, the deprotected amine hydrochloride salt may precipitate out of the solution.[2][3]
 - If a precipitate forms: Collect the solid by filtration. Wash the solid with a small amount of cold anhydrous diethyl ether to remove any non-polar impurities.[3]
 - If no precipitate forms: Remove the solvent and excess HCl under reduced pressure (in vacuo). The resulting crude hydrochloride salt can then be triturated with anhydrous diethyl ether to induce precipitation. The solid can then be collected by filtration and washed as described above.
- Drying:

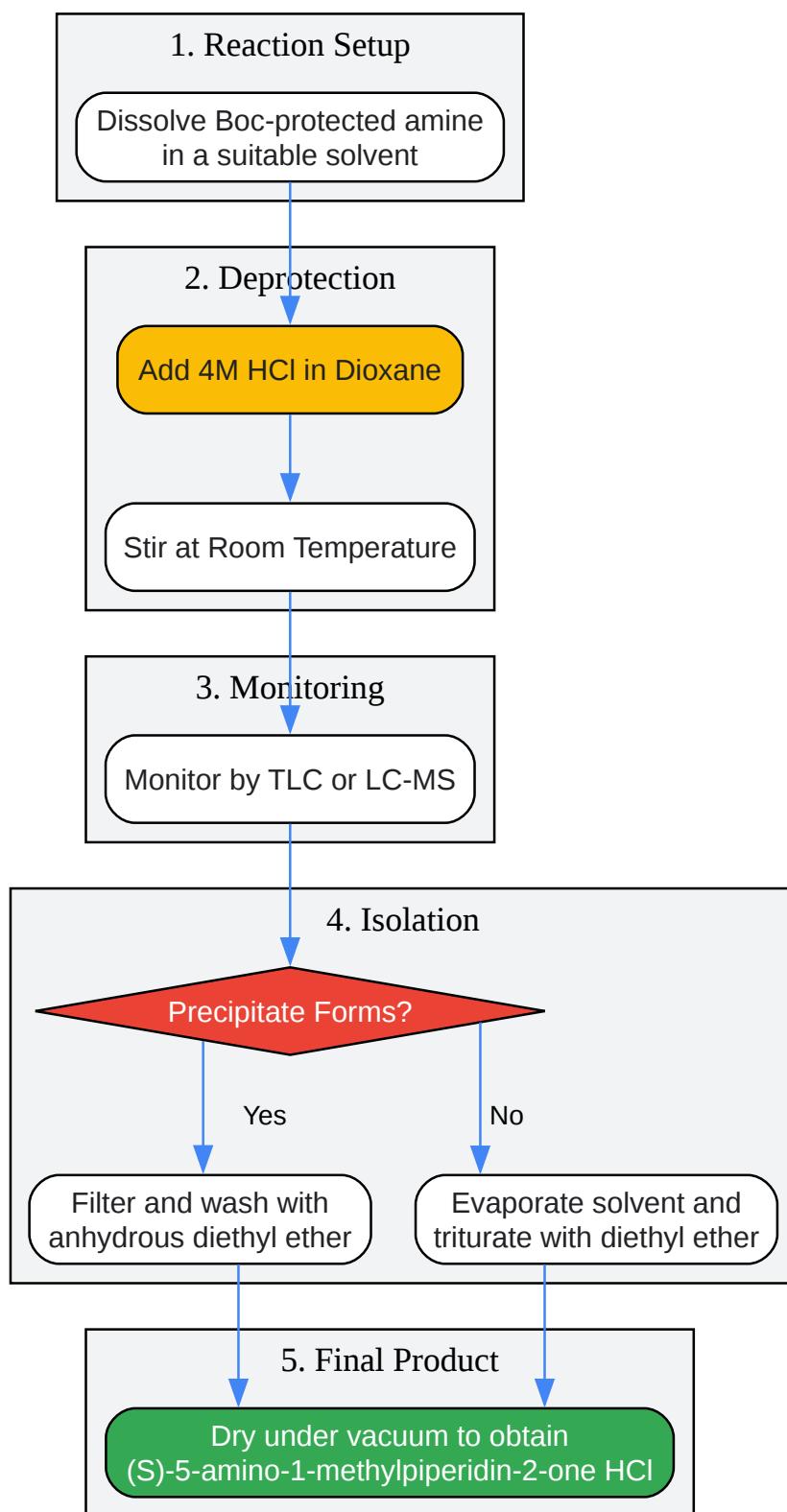
- Dry the resulting white to off-white solid under vacuum to obtain the pure **(S)-5-amino-1-methylpiperidin-2-one hydrochloride**.

Mechanism of Boc Deprotection:

The acid-catalyzed deprotection of the Boc group proceeds through the following steps:

- Protonation of the carbonyl oxygen of the carbamate by HCl.
- Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.
- The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.
- The resulting primary amine is then protonated by the excess HCl in the reaction mixture to form the stable hydrochloride salt.[\[6\]](#)

Visualization of Experimental Workflow

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Caption: Workflow for the synthesis of (S)-5-amino-1-methylpiperidin-2-one HCl.

Safety Precautions

- Work in a well-ventilated fume hood.
- Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Organic solvents are flammable and should be kept away from ignition sources.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The synthesis of **(S)-5-amino-1-methylpiperidin-2-one hydrochloride** via the deprotection of its Boc-protected precursor is a robust and efficient method. The protocol provided is straightforward and can be readily implemented in a standard laboratory setting. The resulting hydrochloride salt is typically a stable solid, making it ideal for storage and for use in subsequent synthetic transformations.

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